Physicochemical Profiling of 2-(4-Methylpiperazin-1-yl)propanoic Acid: A Technical Guide
Physicochemical Profiling of 2-(4-Methylpiperazin-1-yl)propanoic Acid: A Technical Guide
Executive Summary
In modern drug discovery and synthetic chemistry, bifunctional building blocks are critical for modulating the pharmacokinetic (PK) and physicochemical profiles of active pharmaceutical ingredients (APIs). 2-(4-methylpiperazin-1-yl)propanoic acid (CAS: 938146-50-0)[1] is a highly polar, zwitterionic scaffold characterized by an α -substituted propanoic acid tethered to a tertiary piperazine ring.
As an Application Scientist, I approach the characterization of this molecule not merely as a collection of static data points, but as a dynamic study of intramolecular forces. The proximity of the ionizable carboxylic acid to the basic piperazine nitrogens creates a complex speciation profile that governs its solubility, lipophilicity, and membrane permeability. This whitepaper provides an in-depth analysis of its physicochemical properties, grounded in causality, and outlines self-validating experimental workflows for its characterization.
Structural Architecture and Fundamental Constants
The molecular architecture of 2-(4-methylpiperazin-1-yl)propanoic acid dictates its macroscopic behavior. Unlike its β -substituted isomer (3-(4-methylpiperazin-1-yl)propanoic acid)[2], the α -substitution places the carboxylic acid in direct proximity to the N1 nitrogen of the piperazine ring. This spatial arrangement induces strong electron-withdrawing effects that fundamentally alter the acid-base equilibria of the molecule.
Table 1: Fundamental Physicochemical Constants
| Property | Value | Structural Causality / Note |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)propanoic acid | α -substituted aliphatic amino acid |
| CAS Number | 938146-50-0 (Free Base) | Distinct from the 3-propanoic acid isomer |
| Molecular Formula | C₈H₁₆N₂O₂ | Confirmed via mass spectrometry |
| Molar Mass | 172.23 g/mol | Low molecular weight building block |
| Topological Polar Surface Area | 40.5 Ų | Highly polar; predicts poor passive BBB permeability |
| Dominant State (pH 7.4) | Zwitterionic | Dictates high aqueous solubility and low LogD |
Ionization Profiling (Acid-Base Equilibria)
Understanding the pKa of this molecule requires analyzing it as a triprotic system. The speciation is driven by the inductive effects between the functional groups.
-
pKa1 (Carboxylic Acid, ~2.2): Standard aliphatic carboxylic acids have a pKa around 4.8. However, the adjacent protonated N1 nitrogen exerts a strong inductive electron-withdrawing effect (-I effect), which stabilizes the carboxylate anion. This drastically lowers the pKa , making it highly acidic[3].
-
pKa2 (N1 Piperazine Nitrogen, ~5.8): The N1 nitrogen is directly attached to the α -carbon. The adjacent negatively charged carboxylate group stabilizes the protonated N1 state, raising its pKa slightly compared to a standard alkyl-substituted piperazine, but it remains the weaker of the two basic centers.
-
pKa3 (N4 Piperazine Nitrogen, ~8.9): The N4 nitrogen, methylated and sterically unhindered by the carboxylate, behaves as a typical tertiary aliphatic amine.
Figure 1: Stepwise ionization and speciation of 2-(4-methylpiperazin-1-yl)propanoic acid across pH.
Lipophilicity and Solvation Thermodynamics
Lipophilicity is a primary driver of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile. For ionizable compounds, we must distinguish between LogP (partitioning of the neutral species) and LogD (distribution of all species at a specific pH)[4].
-
LogP (Intrinsic Lipophilicity): Even in its theoretical neutral state, the molecule is highly polar due to the hydrogen-bond donor/acceptor capacity of the piperazine and carboxylic acid groups. The estimated LogP is approximately -0.5.
-
LogD at pH 7.4: At physiological pH, the molecule exists almost entirely as a zwitterion (Figure 1). Because the net charge is zero but local charges are separated (COO⁻ and N4H⁺), the thermodynamic penalty for desolvating these charges and moving them into a lipophilic environment (like octanol or a lipid bilayer) is immense. Consequently, the LogD7.4 is heavily negative ( <−2.0 ), indicating extreme hydrophilicity.
Table 2: Ionization and Partitioning Profile
| Parameter | Estimated Value | Analytical Methodology |
| pKa1 (COOH) | ~ 2.2 | Potentiometric Titration (OECD 112) |
| pKa2 (N1) | ~ 5.8 | Potentiometric Titration (OECD 112) |
| pKa3 (N4-CH₃) | ~ 8.9 | Potentiometric Titration (OECD 112) |
| LogP (Neutral) | ~ -0.5 | Shake-Flask Method (OECD 107) |
| LogD (pH 7.4) | < -2.0 | Shake-Flask Method (OECD 107) |
Self-Validating Experimental Protocols
To ensure scientific integrity, physicochemical data cannot be taken at face value; the experimental design must inherently prove its own accuracy. Below are the self-validating protocols required to empirically determine the properties of this molecule.
Protocol A: Potentiometric Titration for pKa Determination (OECD 112)
Causality: UV-metric titration is a common, high-throughput method for pKa determination. However, 2-(4-methylpiperazin-1-yl)propanoic acid lacks a conjugated π -system, meaning it has no strong UV chromophore. Therefore, potentiometric titration is the mandatory analytical choice[3].
Step-by-Step Methodology:
-
System Calibration (Self-Validation Step 1): Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Standardize the 0.1 M NaOH titrant against a primary standard, Potassium Hydrogen Phthalate (KHP), to confirm exact molarity.
-
Blank Titration (Self-Validation Step 2): Perform a blank titration of the background solvent (0.15 M KCl in water, to mimic physiological ionic strength) under a nitrogen atmosphere. This subtracts environmental CO₂ interference, which is critical for accurate basic pKa measurements.
-
Sample Preparation: Dissolve 2-(4-methylpiperazin-1-yl)propanoic acid in the 0.15 M KCl solvent to achieve a concentration of ~1 mM.
-
Titration: Lower the pH to 1.5 using 0.1 M HCl to fully protonate the molecule (Dicationic form). Titrate with 0.1 M NaOH up to pH 11.5 while continuously recording the volume-pH curve.
-
Data Processing: Utilize Bjerrum plot analysis or non-linear regression software to extract the three overlapping pKa values from the inflection points of the titration curve.
Protocol B: Shake-Flask Method for LogD₇.₄ (OECD 107)
Causality: Because the molecule is a highly polar zwitterion at pH 7.4, a standard 1:1 ratio of octanol to water will result in an undetectable concentration in the octanol phase. To drive sufficient mass into the organic layer for accurate LC-MS quantification, a skewed phase ratio (e.g., 10:1 or 50:1 Octanol:Buffer) must be utilized[4].
Figure 2: Shake-flask methodology for determining the LogD(7.4) of zwitterionic compounds.
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) with each other by stirring them together for 24 hours.
-
Sample Spiking: Dissolve the compound in the aqueous PBS phase at a known concentration ( Cinitial ).
-
Equilibration: Combine the aqueous phase and octanol phase in a 1:50 ratio in a glass vial. Shake mechanically at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at 4000 RPM for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both the octanol ( Coct ) and aqueous ( Caq ) phases. Quantify using LC-MS/MS.
-
Mass Balance (Self-Validation Step): Calculate the total recovered mass: (Coct×Voct)+(Caq×Vaq) . If the recovered mass deviates by more than ±5% from the initial spike, the assay is invalidated due to suspected interfacial aggregation or adsorption to the glass vial.
-
Calculation: LogD=log10(Coct/Caq) .
Implications for Drug Design
The physicochemical profile of 2-(4-methylpiperazin-1-yl)propanoic acid makes it an excellent solubilizing moiety in medicinal chemistry. When conjugated to a lipophilic pharmacophore via the carboxylic acid (forming an amide bond), the molecule loses its zwitterionic nature. The pKa1 is eliminated, leaving the basic piperazine nitrogens to act as a highly effective, pH-dependent solubilizing tail that can improve the oral bioavailability of otherwise insoluble drug candidates.
References
-
National Center for Biotechnology Information (NCBI). "3-(4-Methylpiperazin-1-yl)propanoic acid (Isomeric Reference)." PubChem Compound Database, CID 1395380. Available at: [Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
